molecular formula C10H11NO3 B3217756 Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate CAS No. 118488-74-7

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate

Cat. No.: B3217756
CAS No.: 118488-74-7
M. Wt: 193.2 g/mol
InChI Key: SRSGIDZSIQOOMC-UHFFFAOYSA-N
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Description

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate is an α,β-unsaturated ester featuring a hydroxypyridinylmethyl substituent at the 2-position of the propenoate backbone. This compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified by methods using methyl iodide as a methyl donor in related esterifications .

Preparation Methods

The synthesis of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate typically involves the reaction of pyridine-2-carbaldehyde with methyl acrylate in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters.

Example Reaction:

  • Hydrolysis:
    Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate + H₂O (acid/base) → 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoic acid + methanol
    Conditions: Reflux in 1M HCl or NaOH (4–6 hours) .

Nucleophilic Substitution at the Hydroxy Group

The hydroxyl group participates in nucleophilic substitution reactions. For instance, reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, acetone) yields ether derivatives.

Example Reaction:

  • Ether Formation:
    this compound + CH₃I → Methyl 2-[(methoxy)(pyridin-2-yl)methyl]prop-2-enoate
    Conditions: Acetone, K₂CO₃, 65°C, 12 hours .

Oxidation

The hydroxyl group is oxidized to a ketone using agents like KMnO₄ or CrO₃:

  • Product: Methyl 2-[oxo(pyridin-2-yl)methyl]prop-2-enoate
    Conditions: KMnO₄ in H₂SO₄, room temperature.

Reduction

The α,β-unsaturated ester undergoes hydrogenation (H₂/Pd-C) to form the saturated analog:

  • Product: Methyl 2-[hydroxy(pyridin-2-yl)methyl]propanoate
    Conditions: H₂ (1 atm), Pd/C catalyst, ethanol, 25°C .

Conjugated Addition and Cycloaddition

The prop-2-enoate moiety participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives.

Example Reaction:

  • Diels-Alder Cycloaddition:
    this compound + 1,3-butadiene → Bicyclic adduct
    Conditions: Toluene, 110°C, 24 hours .

Cross-Coupling Reactions

The compound engages in Mizoroki-Heck reactions with aryl iodides (e.g., iodobenzene) to form arylated products.

Example Reaction:

  • Heck Coupling:
    this compound + Ar-I → Methyl 2-[hydroxy(pyridin-2-yl)methyl]-3-arylprop-2-enoate
    Conditions: Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C, 12 hours .

Mechanistic Insights

  • Ester Hydrolysis: Proceeds via nucleophilic acyl substitution, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen .

  • Heck Reaction: Involves oxidative addition of Pd(0) to the aryl iodide, followed by alkene insertion and reductive elimination .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that derivatives of methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate exhibit antifungal properties. A study highlighted its effectiveness against various fungal strains, suggesting potential use in developing antifungal agents . The compound's structure allows for modifications that enhance its bioactivity against resistant fungal pathogens.

Buffering Agent
this compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH stability in biological systems, particularly within the range of 6 to 8.5, making it valuable in biochemical and cellular research .

Materials Science

Polymer Chemistry
The compound can serve as a monomer in polymerization processes to create functionalized polymers. Its unique structure allows for the incorporation of pyridine rings into polymer chains, potentially leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced coatings and adhesives that require specific performance characteristics.

Synthesis of Functionalized Materials
this compound can be used to synthesize various functionalized materials through copolymerization with other monomers. This approach can yield materials with tailored properties for specific applications in electronics, optics, and biocompatibility.

Agricultural Chemistry

Agrochemical Development
The structural characteristics of this compound suggest potential applications in developing agrochemicals. Its ability to act as a scaffold for creating new pesticides or herbicides could lead to more effective agricultural solutions that are environmentally friendly and target-specific.

Case Studies and Research Findings

Study/Source Application Findings
Antifungal AgentDemonstrated efficacy against multiple fungal strains; potential for drug development.
Buffering AgentMaintains stable pH in biological systems; applicable in cell culture protocols.
Polymer SynthesisCan be utilized as a monomer for creating specialized polymers; enhances material properties.

Mechanism of Action

The mechanism of action of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the aryl/hydroxymethyl substituents. Key differences lie in steric, electronic, and solubility properties influenced by substituents such as halogens, fluorinated groups, or heterocycles. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate Pyridin-2-yl C₁₀H₉NO₃ ~193.19* Pyridine introduces basicity and hydrogen-bonding potential.
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate 4-Chlorophenyl C₁₂H₁₁ClO₃ 238.66 Chlorine enhances lipophilicity; may improve membrane permeability.
Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate 3-Bromophenyl C₁₂H₁₁BrO₃ 307.12 Bromine increases steric bulk and polarizability.
Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate 2,3,4,5,6-Pentafluorophenyl C₁₁H₇F₅O₃ 282.16 Fluorine atoms enhance electronegativity and metabolic stability.
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate 3,4-Dichlorophenyl (directly bonded) C₁₀H₈Cl₂O₂ 231.08 Lacks hydroxymethyl bridge; dichlorophenyl increases rigidity and hydrophobicity.

Key Observations:

Substituent Effects on Reactivity :

  • The pyridin-2-yl group in the parent compound provides a nitrogen lone pair, enabling coordination with metals or acids, which is absent in halogenated analogs .
  • Fluorinated derivatives (e.g., pentafluorophenyl) exhibit enhanced stability due to strong C-F bonds and reduced electron density at the aryl ring .

Synthetic Accessibility: High-yield routes (e.g., 85–95% yields for related esters ) suggest efficient protocols for synthesizing hydroxymethyl-substituted propenoates. Mild conditions (e.g., acetic acid at room temperature) are effective for forming β-heteroaryl-α,β-didehydro-α-amino acid derivatives, indicating versatility in functionalization .

The hydroxymethyl bridge in the parent compound may enhance solubility in polar solvents compared to directly bonded aryl analogs (e.g., dichlorophenyl variant ).

Research Findings and Implications

  • Structural Characterization : While crystallographic data for the parent compound are absent, SHELX software (widely used for small-molecule refinement ) could resolve its stereochemistry, particularly the configuration of the hydroxypyridinylmethyl group.
  • Regulatory Considerations : Perfluorinated analogs (e.g., –10) are flagged in regulatory databases due to persistence concerns, but the parent compound’s environmental impact remains unstudied.

Biological Activity

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H11NO3
Molecular Weight: 195.20 g/mol
Structure:

  • Contains a pyridine ring, a hydroxy group, and a prop-2-enoate moiety.

The compound's structure facilitates interactions with biological macromolecules, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester moiety also plays a role in these interactions, allowing the compound to fit into active sites of proteins, leading to various biological effects.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses makes it a candidate for further research in this area .

Pharmacological Applications

This compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural features suggest it could target specific enzymes or receptors involved in disease pathways. For example, its interaction with the NRF2 pathway may induce protective responses against oxidative damage, which is relevant in cancer and neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study using various solvent extracts demonstrated that compounds similar to this compound exhibited significant antioxidant activity. The results indicated that the methanolic extracts had the highest levels of antioxidant compounds, suggesting that modifications to the structure could enhance these properties .
  • Metabolomic Profiling : Research utilizing untargeted metabolomics revealed that derivatives of this compound could influence metabolic pathways significantly. The profiling indicated that specific chemical groups within the structure contributed to distinct biological activities, including anti-inflammatory effects .
  • High-throughput Screening : In high-throughput screening assays, this compound showed promise as a lead compound for further development against specific targets in cancer therapy. Its unique structural features allowed it to interact effectively with proteins involved in tumorigenesis .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoateHydroxy group on pyridine ring at position 3Moderate antioxidant activity
PiritreximPyrimidine derivativeAnticancer properties
3-Hydroxy-2-methylpyridineHydroxy group at position 3Antioxidant properties

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate?

  • Methodology :

  • Esterification : React 2-(hydroxy(pyridin-2-yl)methyl)prop-2-enoic acid with methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP).
  • Coupling Reactions : Use pyridine-2-carbaldehyde and methyl propiolate in a hydroxyalkylation reaction, catalyzed by Lewis acids (e.g., ZnCl₂) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester formation, pyridine ring protons, and stereochemistry (e.g., coupling constants for double bonds).
  • X-ray Crystallography : For absolute configuration determination using SHELX refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion and fragmentation patterns.

Q. What impurities are likely to form during synthesis, and how are they detected?

  • Common Impurities :

Impurity TypeDetection MethodReference Structure Example
Unreacted starting materialsHPLC (C18 column, UV)Pyridine-2-carbaldehyde
Ester hydrolysis byproductsTLC (silica, iodine stain)2-(hydroxy(pyridin-2-yl)methyl)prop-2-enoic acid
DiastereomersChiral HPLC Enantiomeric esters

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

  • Approach :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ester hydrolysis.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.

Q. How are contradictions in crystallographic data resolved (e.g., disordered moieties)?

  • Methodology :

  • SHELX Refinement : Apply restraints for disordered atoms and validate using R-factor convergence .
  • ORTEP Visualization : Use ORTEP-III to model thermal ellipsoids and identify plausible disorder models .
  • Complementary Techniques : Pair with DFT calculations (e.g., Gaussian) to validate bond lengths/angles .

Q. What strategies are effective for determining stereochemistry in absence of single crystals?

  • Solutions :

  • NOESY NMR : Identify spatial proximity of protons (e.g., pyridine vs. ester groups).
  • Circular Dichroism (CD) : Compare experimental spectra with computed spectra (TD-DFT) for enantiomers .
  • Derivatization : Convert to a crystalline derivative (e.g., Mosher’s ester) for X-ray analysis .

Q. How to design stability studies under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C.
  • Analytical Monitoring : Use UPLC-MS to quantify degradation products (e.g., hydrolyzed acid or pyridine derivatives) .
  • Storage Recommendations : Store at -20°C in amber vials under inert atmosphere to prevent photolysis/oxidation .

Q. Applications in Research

Q. What are emerging applications in medicinal chemistry or material science?

  • Medicinal Chemistry :

  • Antimicrobial Agents : Modify the pyridine or ester moiety to enhance bioactivity; test against Gram-positive bacteria .
    • Material Science :
  • Polymer Precursors : Copolymerize with acrylates (e.g., methyl methacrylate) to create thermally stable resins .

Properties

IUPAC Name

methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGIDZSIQOOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234027
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-74-7
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118488-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask was charged with chloroform (100 mL), picolinaldehyde (10.7 g, 0.10 mol), methyl acrylate (8.60 g, 0.10 mol), and 1,4-diazabicyclo[2.2.2]octane (0.560 g, 5.00 mmol). The reaction mixture stirred at room temperature for 48 h. After this time the reaction was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 3:1 petroleum ether/ethyl acetate to afford 127a as a dark yellow oil (11.6 g, 60%). MS-ESI: (M+H)+ 194.2. 1H NMR (500 MHz, CDCl3) δ 8.54 (d, J=5.0 Hz, 1H), 7.69-7.66 (m, 1H), 7.42 (d, J=8.0 Hz, 1H), 7.22-7.20 (m, 1H), 6.36 (s, 1H), 5.97 (s, 1H), 5.62 (s, 1H), 4.85 (s, 1H), 3.74 (s, 3H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
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Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Reactant of Route 3
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Reactant of Route 4
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate

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